2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyrazin-3-ylacetic acid |
InChI |
InChI=1S/C8H7N3O2/c12-8(13)3-6-4-10-7-5-9-1-2-11(6)7/h1-2,4-5H,3H2,(H,12,13) |
InChI Key |
XOMAFHSPIRRVCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C=N1)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Imidazo 1,2 a Pyrazin 3 Yl Acetic Acid and Its Analogs
Strategies for the Construction of the Imidazo[1,2-a]pyrazine (B1224502) Core
The synthesis of the fused imidazo[1,2-a]pyrazine ring system is a critical first step. Various methodologies have been developed, ranging from classical condensation reactions to modern multicomponent and transition metal-catalyzed approaches.
One of the most traditional and straightforward methods for constructing the imidazo[1,2-a]pyrazine core is through the cyclocondensation of a 2-aminopyrazine (B29847) derivative with an α-halocarbonyl compound. chemsrc.comchemicalbook.com This reaction, analogous to the Tschitschibabin reaction for imidazo[1,2-a]pyridines, involves the nucleophilic attack of the endocyclic pyrazine (B50134) nitrogen onto the carbonyl-activated carbon, followed by intramolecular cyclization and dehydration.
For instance, the reaction of 2-aminopyrazine with α-bromo or α-chloroketones provides access to 2,3-disubstituted imidazo[1,2-a]pyrazines. chemsrc.comchemicalbook.com While early procedures sometimes resulted in low yields, optimization of reaction conditions, such as the choice of solvent, can significantly improve the outcome. For example, using methanol (B129727) as a solvent has been reported to give high yields for the condensation of 2-aminopyrazine with chloroacetaldehyde. chemicalbook.com A key intermediate for a variety of analogs, 2-amino-3-chloropyrazine, can be condensed with α-bromo aryl ketones to readily prepare 2-aryl-8-chloroimidazo[1,2-a]pyrazines. chemicalbook.com
Another important variation involves the reaction of 2-aminopyrazines with reagents like ethyl 2-chloroacetoacetate. This reaction directly installs a carboxylic ester precursor at the C-3 position, which can subsequently be hydrolyzed to the corresponding carboxylic acid. tsijournals.com
| Reactants | Reagents & Conditions | Product | Reference(s) |
| 2-Aminopyrazine, Chloroacetaldehyde | Methanol | Imidazo[1,2-a]pyrazine | chemicalbook.com |
| 2-Amino-3-chloropyrazine, α-Bromo aryl ketones | N/A | 2-Aryl-8-chloroimidazo[1,2-a]pyrazines | chemicalbook.com |
| 2-Aminopyrazine, Ethyl 2-chloroacetoacetate | N/A | Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate | tsijournals.com |
| 2-Amino-5-methylpyrazine, N-Bromosuccinimide (NBS) | Ethanol, Room Temperature | 2-Amino-3-bromo-5-methylpyrazine | researchgate.net |
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like imidazo[1,2-a]pyrazines in a single step from simple starting materials. nih.gov The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a prominent example. This acid-catalyzed reaction involves a 2-aminoazine (like 2-aminopyrazine), an aldehyde, and an isocyanide to assemble the imidazo[1,2-a]pyrazine scaffold. rsc.orgnih.govnih.gov
More recently, an iodine-catalyzed three-component condensation has been developed, providing an efficient, one-pot synthesis of imidazo[1,2-a]pyrazine derivatives at room temperature. nih.govmdpi.comnih.gov In this method, a 2-aminopyrazine, an aryl aldehyde, and an isocyanide (such as tert-butyl isocyanide) undergo a [4+1] cycloaddition to yield the desired products in good yields. nih.govmdpi.com The use of iodine as a catalyst is advantageous due to its low cost, ready availability, and benign nature. nih.govnih.gov The proposed mechanism involves the initial condensation of 2-aminopyrazine with the aldehyde to form an imine, which is activated by the iodine catalyst. Subsequent nucleophilic attack by the isocyanide and intramolecular cyclization leads to the final product. nih.gov
| Reaction Type | Reactants | Catalyst | Key Features | Reference(s) |
| Groebke-Blackburn-Bienaymé (GBB) | 2-Aminopyrazine, Aldehyde, Isocyanide | Acid (Lewis or Brønsted) | High diversity, one-pot synthesis. | rsc.orgnih.govnih.gov |
| Iodine-Catalyzed 3-Component Condensation | 2-Aminopyrazine, Aryl aldehyde, Isocyanide | Iodine (I₂) | Room temperature, good yields, cost-effective. | nih.govmdpi.comnih.gov |
Transition metal catalysis provides powerful and versatile methods for the construction of the imidazo[1,2-a]pyrazine core, often under mild conditions and with broad functional group tolerance. nih.govresearchgate.net
Copper-catalyzed reactions are particularly notable. For example, a Cu(I)-catalyzed reaction has been used for the synthesis of imidazo[1,2-a]pyrazines from pyrazin-2-amine. nih.gov Another approach involves a copper-catalyzed one-pot reaction between aminopyridines and nitroolefins using air as the oxidant, a methodology that is suitable for constructing various imidazo[1,2-a] anellated systems and can be extended to aminopyrazine substrates. researchgate.net
Palladium-catalyzed reactions have also been instrumental, particularly in C-H activation and cross-coupling strategies that can lead to the formation of the heterocyclic core or its subsequent functionalization. While many C-H functionalization reactions are used to derivatize a pre-existing core, some tandem processes can build the ring system itself. For instance, methods developed for imidazo[1,2-a]pyridines, such as copper(I)- and palladium(II)-catalyzed cyclizations of 2-aminopyridines with aldehydes and terminal acetylenes, demonstrate the potential of these catalysts for constructing the analogous pyrazine systems. nih.gov
Functionalization at the C-3 Position of the Imidazo[1,2-a]pyrazine Ring
Once the imidazo[1,2-a]pyrazine core is synthesized, the next crucial step is the introduction of the acetic acid side chain at the C-3 position. This can be achieved either by directly incorporating the side chain or its precursor during the ring formation or by functionalizing a pre-formed imidazo[1,2-a]pyrazine.
Introducing the acetic acid group or a suitable precursor can sometimes be accomplished during the initial ring synthesis. As mentioned, reacting 2-aminopyrazine with ethyl 2-chloroacetoacetate yields an ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate. tsijournals.com While this provides a C-3 carboxylate, it also introduces a methyl group at C-2.
A more direct route to the acetic acid side chain involves the introduction of a two-carbon synthon. A strategy analogous to one used for imidazo[1,2-a]pyridines could be employed, where C3-cyanomethylated derivatives are synthesized. Hydrolysis of the nitrile group of a hypothetical 2-(imidazo[1,2-a]pyrazin-3-yl)acetonitrile would provide the target acid.
Another potential pathway is through a C-3 aldehyde intermediate. Imidazo[1,2-a]pyrazine-3-carbaldehyde can be synthesized and subsequently oxidized to the corresponding carboxylic acid. While this yields the C-3 carboxylic acid, it lacks the methylene (B1212753) (-CH2-) spacer of the target acetic acid. However, this carbaldehyde could serve as a handle for chain extension methodologies.
An alternative and highly flexible approach involves the functionalization of a pre-existing imidazo[1,2-a]pyrazine ring at the C-3 position. The C-3 position is often susceptible to electrophilic substitution and is the most acidic site, making it a prime target for derivatization.
A common strategy is halogenation followed by cross-coupling. The imidazo[1,2-a]pyrazine core can be regioselectively brominated at the C-3 position using N-bromosuccinimide (NBS). researchgate.net This 3-bromoimidazo[1,2-a]pyrazine (B1272155) is a versatile intermediate for introducing the acetic acid side chain via transition metal-catalyzed cross-coupling reactions, such as a Suzuki coupling with a suitable boronic ester or a Sonogashira coupling followed by hydration of the alkyne.
Direct C-H functionalization is another powerful tool. Palladium-catalyzed direct C-H arylation, vinylation, or benzylation at the C-3 position has been demonstrated. Furthermore, metalation of the C-3 position can be achieved using strong bases. For example, 6-chloroimidazo[1,2-a]pyrazine (B1590719) can be selectively magnesiated at the C-3 position with TMPMgCl·LiCl. The resulting organometallic intermediate can be trapped with various electrophiles, potentially including those that would lead to the acetic acid side chain.
| Starting Material | Reagents & Conditions | Intermediate/Product | Strategy | Reference(s) |
| Imidazo[1,2-a]pyrazine | NBS, Ethanol, rt | 3-Bromoimidazo[1,2-a]pyrazine | Halogenation | researchgate.net |
| 6-Chloroimidazo[1,2-a]pyrazine | TMPMgCl·LiCl, THF, -60 °C; then Electrophile (E+) | 3-E-6-chloroimidazo[1,2-a]pyrazine | C-H Metalation/Functionalization | |
| Imidazo[1,2-a]pyrazine | Aryl/vinyl/benzyl halide, Pd catalyst | 3-Substituted imidazo[1,2-a]pyrazine | Direct C-H Functionalization |
Regioselectivity and Stereochemical Control in the Synthesis of 2-(Imidazo[1,2-a]pyrazin-3-yl)acetic Acid Derivatives
The synthesis of substituted imidazo[1,2-a]pyrazines, including derivatives of this compound, requires careful consideration of regioselectivity, which dictates the position of substituent attachment on the heterocyclic core. The inherent electronic properties of the imidazo[1,2-a]pyrazine ring system largely govern the outcome of substitution reactions.
Electrophilic aromatic substitution on the imidazo[1,2-a]pyrazine nucleus predominantly occurs at the C-3 position of the imidazole (B134444) ring. This preference can be rationalized by examining the stability of the intermediate formed upon electrophilic attack. Attack at C-3 allows for the positive charge to be delocalized over the pyrazine ring, maintaining its aromaticity and resulting in a more stable carbocation intermediate. stackexchange.com In contrast, electrophilic attack at the C-2 position would lead to a less stable intermediate. stackexchange.com This inherent regioselectivity is a key factor in the synthesis of 3-substituted imidazo[1,2-a]pyrazines. For instance, bromination of imidazo[1,2-a]pyrazine can yield the 3-bromo derivative, which can be a precursor for further functionalization. researchgate.net Regioselective bromination using N-bromosuccinimide (NBS) has been successfully employed to synthesize 3-bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine derivatives. tsijournals.com
The synthesis of specific regioisomers, such as 2- and 3-aryl substituted imidazo[1,2-a]pyrazines, has been developed, providing a flexible route to a variety of derivatives. The regiochemistry of these compounds can be unequivocally confirmed using 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons at specific positions in the ring system. nih.gov
While the principles of regioselectivity in the synthesis of the imidazo[1,2-a]pyrazine core are well-documented, specific studies on the stereochemical control during the synthesis of derivatives of this compound are less prevalent in the reviewed literature. However, the synthesis of chiral derivatives is of significant interest in medicinal chemistry, as exemplified by the development of selective DDR1 inhibitors. nih.gov The introduction of stereocenters would typically be achieved through the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis in the synthetic route leading to the final acetic acid derivative.
The table below summarizes some examples of regioselective reactions in the synthesis of imidazo[1,2-a]pyrazine derivatives.
| Reaction | Reagents and Conditions | Position of Substitution | Reference |
| Bromination | Imidazo[1,2-a]pyrazine, Br₂ | C-3 | researchgate.net |
| Bromination | 2,8-disubstituted-imidazo[1,2-a]pyrazine, NBS | C-3 | tsijournals.com |
| Electrophilic Aromatic Substitution | 8-chloroimidazo[1,2-a]pyrazine, Bromine | C-3 | stackexchange.com |
| Arylation | 2-aminopyrazine, aryl halides (via multi-step synthesis) | C-2 or C-3 | nih.gov |
Green Chemistry Principles and Sustainable Synthetic Routes
The application of green chemistry principles to the synthesis of heterocyclic compounds like imidazo[1,2-a]pyrazines is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Several sustainable synthetic routes have been developed for the synthesis of the imidazo[1,2-a]pyrazine core and its analogs, which can be adapted for the synthesis of this compound.
One key green approach is the use of multicomponent reactions (MCRs), which enhance efficiency by combining multiple starting materials in a single step, thereby reducing waste and saving time and energy. nih.gov The Groebke–Blackburn–Bienaymé reaction, a three-component reaction between an amine, an aldehyde, and an isocyanide, is a prominent example used for the synthesis of imidazo[1,2-a]pyridines and can be extended to imidazo[1,2-a]pyrazines. researchgate.netmdpi.combeilstein-journals.org This method offers a convergent and atom-economical route to the core structure.
The choice of solvent is another critical aspect of green synthesis. The use of environmentally benign solvents is preferred over traditional volatile organic compounds. For example, water and mixtures of water and isopropanol (B130326) have been used as green solvents for the microwave-assisted synthesis of imidazo[1,2-a]pyrazines, offering excellent yields and high purity. acs.org Deep eutectic solvents (DES), which are biodegradable and low-cost, have also been employed as both the solvent and catalyst for the synthesis of imidazo[1,2-a]pyridines, providing a sustainable alternative to conventional methods. researchgate.net
Furthermore, the development of catalyst-free and metal-free reactions contributes to the sustainability of the synthesis. Microwave-assisted, catalyst-free annulation reactions have been reported for the efficient synthesis of imidazo[1,2-a]pyrazines. acs.org Iodine, a low-cost and environmentally benign element, has been utilized as a catalyst for the three-component synthesis of imidazo[1,2-a]pyrazine derivatives at room temperature, offering good yields and a simple workup procedure. nih.gov
The table below highlights some green and sustainable synthetic methods for imidazo[1,2-a]pyrazine and its analogs.
| Green Chemistry Principle | Synthetic Method | Reagents and Conditions | Advantages | Reference |
| Use of Green Solvents | Microwave-assisted annulation | 2-aminopyrazines, α-bromoketones, H₂O-IPA | Reduced reaction time, excellent yields, eco-friendly solvent | acs.org |
| Multicomponent Reactions | Groebke–Blackburn–Bienaymé reaction | 2-aminopyrazine, aldehydes, isocyanides in eucalyptol | High efficiency, rapid assembly of diverse compounds | researchgate.net |
| Use of Biodegradable Solvents | Catalyst-free Groebke multicomponent reaction | 2-aminopyridine, aldehydes, isocyanide in choline (B1196258) chloride-based deep eutectic solvent | Environmentally benign, easy purification | researchgate.net |
| Use of Benign Catalysts | Iodine-catalyzed three-component condensation | 2-aminopyrazine, aryl aldehyde, tert-butyl isocyanide | Cost-effective, room temperature reaction, good yields | nih.gov |
Structure Activity Relationship Sar Studies of 2 Imidazo 1,2 a Pyrazin 3 Yl Acetic Acid Derivatives
Influence of Substituent Variations on the Imidazo[1,2-a]pyrazine (B1224502) Core on Biological Efficacy
The substitution pattern on the imidazo[1,2-a]pyrazine ring system is a critical determinant of biological activity. Modifications at both the imidazole (B134444) and pyrazine (B50134) portions of the scaffold have been shown to significantly impact potency and selectivity.
The C-2 and C-3 positions of the imidazole moiety are common sites for substitution, and the placement of functional groups at these positions can lead to distinct biological profiles. For instance, in a study of imidazo[1,2-a]pyrazines as inhibitors of the bacterial VirB11 ATPase, both 2-aryl and 3-aryl substituted regioisomers were synthesized and evaluated. nih.gov This allowed for a direct comparison of the effect of the substituent's location on inhibitory activity.
In the context of anticancer activity, a series of imidazo[1,2-a]pyrazine derivatives with various substitutions at the C-2, C-3, and C-8 positions were synthesized and evaluated for their antioxidant and antimicrobial activities. nih.gov For antioxidant activity, substitutions at both C-2 (with a phenyl group) and C-3 (with a bromine atom) were explored. The results indicated that bromine substitution at the C-3 position contributed to good antioxidant activity. nih.gov
Furthermore, in the development of ENPP1 inhibitors for cancer immunotherapy, a series of imidazo[1,2-a]pyrazine derivatives were optimized. nih.gov The lead compound featured a key substitution at the C-2 position, highlighting the importance of this position for potent and selective inhibition. nih.gov
| Compound Series | C-2 Substituent | C-3 Substituent | Biological Activity | Key Finding | Reference |
|---|---|---|---|---|---|
| VirB11 ATPase Inhibitors | Aryl | H | Antibacterial | 2-aryl substitution is a viable strategy for potent inhibitors. | nih.gov |
| VirB11 ATPase Inhibitors | H | Aryl | Antibacterial | 3-aryl substitution is also tolerated and leads to active compounds. | nih.gov |
| Antioxidant Agents | Phenyl | Br | Antioxidant | Bromine at C-3 enhances antioxidant activity. | nih.gov |
| Anticancer Agents | Varies | Amine groups | Anticancer | The imidazo[1,2-a]pyrazine core is essential, with C-3 substitutions modulating activity. | jst.go.jpnih.gov |
| ENPP1 Inhibitors | Substituted Phenyl | H | Anticancer (Immunotherapy) | A specific substitution pattern at C-2 is crucial for high potency. | nih.gov |
Substitutions on the pyrazine ring, particularly at the C-5 and C-8 positions, also play a significant role in modulating the biological efficacy of imidazo[1,2-a]pyrazine derivatives. In the development of inhibitors for the VirB11 ATPase, modifications at the C-8 position were extensively studied. nih.gov It was found that an arylsulfonamide group at this position was important for activity, and its complete removal led to a loss of inhibition, indicating this region's importance for binding to the active site. nih.gov
In a separate study focused on antioxidant and antimicrobial agents, amination at the C-8 position was found to improve antioxidant activity. nih.gov This highlights the potential for hydrogen bonding interactions at this position to contribute to the biological effect. Furthermore, in the context of AMPAR negative modulators, selective displacement of a chloro group at the C-8 position with various amines was a key step in the synthesis of potent and selective compounds. nih.gov
| Compound Series | C-5 Substituent | C-8 Substituent | Biological Activity | Key Finding | Reference |
|---|---|---|---|---|---|
| VirB11 ATPase Inhibitors | H | Arylsulfonamide | Antibacterial | The C-8 arylsulfonamide group is critical for inhibitory activity. | nih.gov |
| Antioxidant Agents | Methyl | Amine | Antioxidant | Amination at the C-8 position enhances antioxidant properties. | nih.gov |
| AMPAR Modulators | H | Cyclic Amines | Neurological | Substituted cyclic amines at C-8 lead to potent and selective modulators. | nih.gov |
| Cardiac Stimulants | Bromo | H | Cardiac | A bromo group at C-5 resulted in positive chronotropic and inotropic effects. | nih.gov |
Impact of Acetic Acid Chain Modifications and Bioisosteric Replacements
While direct SAR studies on the modification of the acetic acid chain of 2-(imidazo[1,2-a]pyrazin-3-yl)acetic acid are not extensively reported, research on analogous structures provides valuable insights. For example, a study on 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid derivatives as ligands for the high-affinity γ-hydroxybutyric acid (GHB) binding sites explored the importance of the acetic acid moiety. osi.lv In this series, the carboxylic acid was found to be a key feature for binding.
Bioisosteric replacement of the acetic acid group is a common strategy in medicinal chemistry to improve pharmacokinetic or pharmacodynamic properties. In the context of imidazo[1,2-a]pyridine (B132010) derivatives developed as inhibitors of the Wnt/β-catenin signaling pathway, various side chains at the C-3 position were explored, demonstrating that the nature of this side chain is critical for activity. nih.gov
Stereochemical Considerations in the Biological Activity of Analogs
Stereochemistry can play a crucial role in the biological activity of drug candidates by influencing their interaction with chiral biological targets such as enzymes and receptors. While specific studies on the stereoisomers of this compound are limited, recent advancements in the asymmetric synthesis of related heterocyclic systems underscore the importance of stereochemical control.
A notable example is the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. nih.gov This work highlights that rotational restriction around a C-C bond can lead to stable, non-interconverting atropoisomers, which can exhibit different biological activities. The use of a chiral phosphoric acid catalyst enabled the synthesis of these atropoisomers with high enantioselectivity. nih.gov This suggests that for derivatives of this compound bearing bulky substituents that could induce axial chirality, the individual enantiomers may have distinct pharmacological profiles.
Elucidating Key Pharmacophoric Elements for Target Engagement
A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For imidazo[1,2-a]pyrazine derivatives, several studies have shed light on their key pharmacophoric features.
In the development of selective AMPAR negative modulators, the imidazo[1,2-a]pyrazine core served as a central scaffold. nih.gov The SAR studies revealed a three-part pharmacophore:
An aryl or heteroaryl group at the C-2 position.
An oxindole (B195798) group at the C-3 position was found to be optimal.
A substituted cyclic amine at the C-8 position.
This model demonstrates that specific substituents in defined spatial orientations are required for potent and selective activity. nih.gov
In silico studies of imidazo[1,2-a]pyrazines as inhibitors of the VirB11 ATPase also provided insights into their pharmacophore. ucl.ac.ukucl.ac.uk These studies suggested that the imidazo[1,2-a]pyrazine core acts as an ATP mimic, with substituents positioned to interact with key residues in the ATP binding site. The sulfonamide group at the C-8 position, for instance, was proposed to act as a bioisostere of one of the phosphate (B84403) groups of ATP. ucl.ac.ukucl.ac.uk
Mechanistic Investigations of 2 Imidazo 1,2 a Pyrazin 3 Yl Acetic Acid and Its Analogs at the Molecular and Cellular Level Excluding Clinical Outcomes
Elucidation of Molecular Targets and Ligand-Binding Interactions
While direct studies on 2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid are lacking, research into its analogs has revealed a range of molecular targets, highlighting the therapeutic potential of the imidazo[1,2-a]pyrazine (B1224502) core structure.
Enzyme Inhibition Kinetics and Characterization
Derivatives of the imidazo[1,2-a]pyrazine scaffold have demonstrated inhibitory activity against several key enzyme families, particularly those involved in cancer and inflammation.
Kinase Inhibition: The fused heterocyclic system of imidazo[1,2-a]pyrazines serves as a privileged scaffold for the design of kinase inhibitors. Analogs have shown potent activity against:
PI3K/mTOR: Imidazo[1,2-a]pyridine (B132010) derivatives have been successfully developed as dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), crucial regulators of cell growth and survival. nih.gov
Tropomyosin Receptor Kinases (Trks): A series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides have been identified as potent pan-Trk inhibitors, targeting TrkA, TrkB, and TrkC, which are implicated in the growth and survival of various tumors.
Ephrin type-B receptor 4 (EphB4): Diaryl urea (B33335) derivatives of imidazo[1,2-a]pyrazine have been identified as inhibitors of the receptor tyrosine kinase EphB4, which plays a role in angiogenesis and cancer progression. tsijournals.com
Other Kinases: The imidazo[1,2-a]pyrazine scaffold has also been investigated for its inhibitory effects on other kinases such as Aurora kinase. rsc.org
Phosphodiesterase (PDE) Inhibition: Certain imidazo[1,2-a]pyrazine derivatives have been found to inhibit cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) phosphodiesterases. nih.gov While their potency against total PDE activity was modest, it has been suggested they may exhibit selectivity for specific PDE isoenzymes, such as type III and/or type IV. nih.gov
Cyclooxygenase-2 (COX-2) Inhibition: In the realm of anti-inflammatory research, some imidazo[1,2-a]pyrimidine (B1208166) derivatives bearing adjacent aryl groups have demonstrated selective inhibitory activity against COX-2, an enzyme involved in inflammatory pathways. dergipark.org.tr
Viral Protease Inhibition: Notably, analogs of imidazo[1,2-a]pyrazines have shown potent inhibitory activity against the main proteases of SARS-CoV and SARS-CoV-2, with IC50 values reported to be as low as 21 nM, indicating their potential as antiviral agents. rsc.org
Enzyme Inhibition by Imidazo[1,2-a]pyrazine Analogs
| Compound Class | Target Enzyme | Key Research Finding |
|---|---|---|
| Imidazo[1,2-a]pyridine derivatives | PI3K/mTOR | Act as dual inhibitors, significant for cancer therapeutic research. nih.gov |
| 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides | Pan-Trk (TrkA/B/C) | Demonstrate potent inhibition, relevant for neuroblastoma and other cancers. |
| Imidazo[1,2-a]pyrazine diaryl ureas | EphB4 | Identified as inhibitors of this receptor tyrosine kinase. tsijournals.com |
| Imidazo[1,2-a]pyrazine derivatives | Phosphodiesterases (PDE) | Show non-specific inhibition of total cAMP and cGMP PDEs. nih.gov |
| Imidazo[1,2-a]pyrimidine derivatives | COX-2 | Exhibit selective inhibition, suggesting potential anti-inflammatory applications. dergipark.org.tr |
| Imidazo[1,2-a]pyrazine analogs | SARS-CoV/SARS-CoV-2 Main Protease | Display potent inhibition with IC50 values as low as 21 nM. rsc.org |
Cellular Pathway Modulation Studies
The biological effects of imidazo[1,2-a]pyrazine analogs are underpinned by their ability to modulate critical cellular signaling pathways.
Signal Transduction Pathway Analysis
PI3K/mTOR Pathway: As potent dual inhibitors, imidazo[1,2-a]pyridine derivatives can effectively block the PI3K/mTOR signaling cascade, a pathway frequently dysregulated in cancer, thereby inhibiting cell growth, proliferation, and survival. nih.gov
Cell Cycle Regulation and Apoptosis Induction in Research Models
The anticancer potential of many imidazo[1,2-a]pyrazine derivatives is linked to their capacity to induce cell cycle arrest and trigger apoptosis (programmed cell death). However, it is important to note that these effects are highly dependent on the specific chemical structure of the derivative. For instance, one study reported that newly synthesized imidazo[1,2-a]pyrazine derivatives did not inhibit the growth of HeLa and MCF7 cancer cell lines at a concentration of 10 μg/mL, underscoring the importance of specific substitutions on the core scaffold for cytotoxic activity. tsijournals.com
Impact on Cellular Processes such as Migration and Proliferation
Cell Proliferation: Various derivatives of imidazo[1,2-a]pyrazines have been shown to possess antiproliferative properties against human lymphocytes, suggesting a potential role in modulating immune responses or treating hematological malignancies. tsijournals.com
Cell Migration and Invasion: The pan-Trk inhibitors with a 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamide structure have been demonstrated to suppress the migration and invasion of neuroblastoma cells, highlighting their potential to inhibit metastasis.
Cellular Effects of Imidazo[1,2-a]pyrazine Analogs
| Compound Class | Cellular Process | Cell Line Model | Key Research Finding |
|---|---|---|---|
| 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides | Migration & Invasion | Neuroblastoma cells | Dose-dependent suppression of key metastatic processes. |
| Imidazo[1,2-a]pyrazine derivatives | Proliferation | Human lymphocytes | Observed antiproliferative activity. tsijournals.com |
| Newly designed Imidazo[1,2-a]pyrazines | Proliferation | HeLa, MCF7 | No significant inhibition at the tested concentration of 10 μg/mL. tsijournals.com |
Preclinical Pharmacodynamic Evaluation in In Vitro and In Vivo Animal Models
The preclinical pharmacodynamic properties of this compound and its analogs have been investigated in a variety of in vitro and in vivo models to elucidate their mechanisms of action at the molecular and cellular levels. These studies have primarily focused on their potential as anticancer and anti-inflammatory agents.
In Vitro Studies
A number of studies have evaluated the in vitro activity of various analogs of this compound against different cancer cell lines and specific molecular targets.
One area of significant investigation has been the inhibition of protein kinases. For instance, a series of 3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-3-carboxamides were identified as novel and selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer progression. Compound 8v from this series demonstrated potent inhibition of DDR1 kinase function with an IC50 of 23.8 nM. This compound also exhibited high selectivity for DDR1 over DDR2 and other kinases like Bcr-Abl and c-Kit. The potent inhibitory activity of 8v was confirmed by its tight binding to DDR1, with a dissociation constant (Kd) of 7.8 nM. Functionally, this compound was shown to suppress the tumorigenicity, migration, and invasion of non-small cell lung cancer (NSCLC) cells in a dose-dependent manner.
Another series of imidazo[1,2-a]pyrazine derivatives were designed as dual inhibitors of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) for their potential as anti-inflammatory agents. Compound 5n , a 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide, showed potent inhibition of both DDR1 and DDR2 with IC50 values of 9.4 nM and 20.4 nM, respectively. nih.gov This compound also demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release in vitro. nih.gov
Further research into the anticancer properties of this class of compounds led to the development of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as pan-tropomyosin receptor kinase (TRK) inhibitors. One of the most promising compounds, 9o , effectively suppressed TRKA, TRKB, and TRKC with IC50 values of 2.65, 10.47, and 2.95 nM, respectively. nih.gov In cellular assays, compound 9o inhibited the proliferation of SH-SY5Y-TrkB neuroblastoma cells with an IC50 value of 58 nM and suppressed the migration and invasion of these cells. nih.gov
Imidazo[1,2-a]pyrazine derivatives have also been explored as inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer. Compound 42 , from a series of imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine (B131497) derivatives, displayed excellent dual inhibitory activity against PI3Kα and mTOR, with IC50 values of 0.06 nM and 3.12 nM, respectively. drugbank.com
The cytotoxic effects of imidazo[1,2-a]pyrazine analogs have been evaluated against a panel of human cancer cell lines. In one study, a series of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives were synthesized and tested for their anticancer activity. researchgate.net Compound 12b , an imidazo[1,2-a]pyridine derivative, showed significant cytotoxicity against laryngeal (Hep-2), hepatocellular (HepG2), breast (MCF-7), and skin (A375) cancer cell lines with IC50 values of 11 µM, 13 µM, 11 µM, and 11 µM, respectively. researchgate.net
Additionally, a series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease. Compound 14r was identified as the most potent AChE inhibitor with an IC50 value of 0.47 µM and also exhibited moderate inhibitory activity against butyrylcholinesterase (BuChE) with an IC50 of 11.02 µM. scilit.com Some compounds in this series also showed antioxidant activity. scilit.com
Table 1: In Vitro Inhibitory Activity of this compound Analogs
| Compound | Target | IC50 | Cell Line | Effect | Reference |
| 8v | DDR1 | 23.8 nM | NSCLC cells | Suppressed tumorigenicity, migration, and invasion | |
| 5n | DDR1 | 9.4 nM | - | - | nih.gov |
| DDR2 | 20.4 nM | - | - | nih.gov | |
| 9o | TRKA | 2.65 nM | SH-SY5Y-TrkB | Inhibited proliferation (IC50 = 58 nM), migration, and invasion | nih.gov |
| TRKB | 10.47 nM | nih.gov | |||
| TRKC | 2.95 nM | nih.gov | |||
| 42 | PI3Kα | 0.06 nM | - | - | drugbank.com |
| mTOR | 3.12 nM | - | - | drugbank.com | |
| 12b | - | 11 µM | Hep-2 | Cytotoxicity | researchgate.net |
| - | 13 µM | HepG2 | Cytotoxicity | researchgate.net | |
| - | 11 µM | MCF-7 | Cytotoxicity | researchgate.net | |
| - | 11 µM | A375 | Cytotoxicity | researchgate.net | |
| 14r | AChE | 0.47 µM | - | - | scilit.com |
| BuChE | 11.02 µM | - | - | scilit.com |
In Vivo Animal Models
The promising in vitro results of this compound analogs have led to their evaluation in various in vivo animal models to assess their pharmacodynamic effects.
In the context of cancer, an imidazo[1,2-a]pyrazine derivative, compound 7 , was investigated for its ability to enhance cancer immunotherapy. nih.gov In a murine model, the combination of compound 7 with an anti-PD-1 antibody resulted in a tumor growth inhibition rate of 77.7% and improved survival, highlighting its potential as an immune-stimulating agent. nih.gov Another derivative, compound 42 , which showed potent PI3K/mTOR inhibitory activity in vitro, also exhibited significant anti-tumoral activities in vivo and possessed acceptable oral bioavailability. drugbank.com
The anti-inflammatory properties of this class of compounds have also been demonstrated in vivo. Compound 5n , a dual DDR1/DDR2 inhibitor, exhibited promising anti-inflammatory effects in a lipopolysaccharide (LPS)-induced acute lung injury mouse model. nih.gov Furthermore, a study on 6,8-(diaryl)imidazo[1,2-a]pyrazin-3(7H)-ones revealed their in vivo antioxidant activity. These compounds were shown to protect against microvascular damage in an ischemia/reperfusion model in hamsters. nih.gov
The anti-inflammatory activity of related imidazo[1,2-a]pyridine derivatives has also been evaluated. nih.gov The carrageenan-induced paw edema model in rats, a standard method for assessing acute inflammation, is sensitive to cyclooxygenase inhibitors and is often used to screen for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com This model involves a biphasic inflammatory response, with the later phase being mediated by prostaglandins, histamine, and other inflammatory mediators. mdpi.com
Table 2: In Vivo Pharmacodynamic Effects of this compound Analogs
| Compound | Animal Model | Effect | Reference |
| 7 | Murine cancer model | Enhanced antitumor efficacy of anti-PD-1 antibody, 77.7% tumor growth inhibition | nih.gov |
| 42 | - | Significant anti-tumoral activities | drugbank.com |
| 5n | LPS-induced acute lung injury mouse model | Anti-inflammatory effects | nih.gov |
| 6,8-(diaryl)imidazo[1,2-a]pyrazin-3(7H)-ones | Ischemia/reperfusion model in hamsters | Protected against microvascular damage (antioxidant effect) | nih.gov |
Computational Chemistry and in Silico Approaches in Research on 2 Imidazo 1,2 a Pyrazin 3 Yl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of 2-(imidazo[1,2-a]pyrazin-3-yl)acetic acid and its analogs. These studies often involve the computation of various molecular descriptors that shed light on the molecule's behavior in chemical reactions.
Research on related imidazo[1,2-a]pyrazine (B1224502) derivatives has demonstrated the utility of DFT in determining key electronic parameters. researchgate.netijirset.com These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and various reactivity indices. researchgate.net For instance, a smaller HOMO-LUMO energy gap is indicative of higher chemical reactivity, suggesting a greater propensity for the molecule to engage in electron transfer processes. scirp.org
In a study on a series of thirteen imidazo[1,2-a]pyrazine derivatives, DFT calculations were employed to compute topological and electronic descriptors. researchgate.netijirset.com These descriptors were then used to build a quantitative model to understand the cytotoxic effects of these compounds against different cancer cell lines. researchgate.netijirset.com The calculated electronic properties, such as total energy, HOMO and LUMO energies, and dipole moment, provided a foundation for interpreting the biological activity of these molecules. researchgate.net
Similarly, a theoretical investigation into imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives using DFT at the B3LYP/6-31+G(d,p) level of theory highlighted how analysis of the molecular electrostatic potential (MEP) and dual descriptor can reveal nucleophilic sites, which are often the nitrogen atoms within the heterocyclic core. scirp.org Such analyses for this compound would be crucial in predicting its interaction with biological macromolecules.
Table 1: Key Electronic Descriptors Calculated Using DFT for Imidazo[1,2-a]pyrazine Derivatives
| Descriptor | Description | Significance in Reactivity Prediction |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of a molecule. Higher EHOMO values suggest a greater tendency to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Reflects the electron-accepting ability of a molecule. Lower ELUMO values indicate a greater propensity to accept electrons. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller energy gap implies higher reactivity and lower kinetic stability. |
| Dipole Moment (µ) | Measure of the overall polarity of a molecule | Influences solubility and the ability to engage in dipole-dipole interactions with biological targets. |
| Global Hardness (η) | Resistance to change in electron distribution | Molecules with a large HOMO-LUMO gap are generally considered "harder" and less reactive. |
| Global Softness (S) | Reciprocal of global hardness | Molecules with a small HOMO-LUMO gap are considered "softer" and more reactive. |
| Electronegativity (χ) | The power of an atom to attract electrons to itself | Provides insight into the overall electron-attracting nature of the molecule. |
| Reactivity Index (ω) | A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge | Useful for predicting the overall reactivity of a molecule. |
This table is a generalized representation based on typical DFT studies of related heterocyclic compounds.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as this compound, to a biological target, typically a protein. These methods provide detailed insights into the binding mode, affinity, and stability of the ligand-protein complex.
A notable example involves the identification of the imidazo[1,2-a]pyrazine derivative A4 as a potent inhibitor of the influenza virus nucleoprotein (NP). nih.gov Through molecular docking simulations, it was confirmed that A4 binds directly to the viral NP, and the study further elucidated the specific interactions between the compound and the protein's active site. nih.gov Such studies are instrumental in understanding the mechanism of action at a molecular level.
In another study, a series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives were designed and evaluated as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease treatment. researchgate.net Molecular docking studies revealed that the most potent compound, 14r, could effectively bind to the active site of AChE. researchgate.net Furthermore, molecular dynamics simulations were performed to assess the stability of the ligand-protein complex over time, confirming the favorable binding interactions. researchgate.net
For this compound, these computational approaches would be invaluable in identifying potential protein targets and optimizing its structure to enhance binding affinity and selectivity. The process typically involves docking the compound into the binding sites of various proteins implicated in a disease of interest and then using MD simulations to refine the binding poses and evaluate the stability of the interactions.
Table 2: Representative Findings from Molecular Docking and Dynamics Simulations of Imidazo[1,2-a]pyrazine Derivatives
| Study Focus | Target Protein | Key Findings from Docking/MD | Reference |
| Anti-influenza Activity | Influenza Virus Nucleoprotein (NP) | The imidazo[1,2-a]pyrazine derivative A4 was shown to bind directly to the viral NP, leading to its clustering and preventing its nuclear import. | nih.gov |
| Alzheimer's Disease | Acetylcholinesterase (AChE) | Compound 14r, an 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivative, exhibited strong binding to the AChE active site. MD simulations confirmed the stability of the complex. | researchgate.net |
| Cancer Therapy | Discoidin Domain Receptor 1 (DDR1) | A series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides were identified as selective DDR1 inhibitors, with modeling studies showing key hydrogen bond interactions with Met704 in the ATP binding pocket. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features that influence activity, QSAR models can be used to predict the potency of new, unsynthesized analogs.
A study on imidazo[1,2-a]pyrazine derivatives combined DFT and QSAR to investigate their cytotoxic effects against various cancer cell lines. researchgate.netijirset.com The researchers developed a quantitative model using multiple linear regression (MLR) and other statistical methods to correlate the calculated electronic and topological descriptors with the observed biological activity. researchgate.net This approach successfully predicted the cytotoxic potential of the compounds. researchgate.net
In a similar vein, 3D-QSAR models were developed for a series of 8-amino-imidazo[1,5-a]pyrazine derivatives as inhibitors of Bruton's tyrosine kinase (BTK), a target for autoimmune diseases and B-cell malignancies. japsonline.com The models, which were built using target-based alignment from docked poses, demonstrated good statistical validity and predictive power. japsonline.com Contour map analyses from these models highlighted the importance of steric and hydrophobic interactions for enhanced biological activity. japsonline.com
For this compound, the development of robust QSAR models would require a dataset of structurally related analogs with measured biological activities. Such models could then guide the synthesis of new derivatives with improved potency and desired ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Table 3: Key Parameters in QSAR Model Development for Imidazo[1,2-a]pyrazine Analogs
| Parameter | Description | Importance in QSAR Modeling |
| Training Set | A subset of compounds used to build the QSAR model. | The quality and diversity of the training set are crucial for the model's robustness. |
| Test Set | A subset of compounds used to validate the predictive power of the QSAR model. | Provides an unbiased assessment of the model's performance on new data. |
| Descriptors | Numerical representations of molecular properties (e.g., electronic, steric, hydrophobic). | The selection of relevant descriptors is key to building an accurate model. |
| Statistical Method | The algorithm used to build the model (e.g., Multiple Linear Regression, Partial Least Squares). | The choice of method depends on the nature of the data and the complexity of the relationship. |
| R² (Coefficient of Determination) | A statistical measure of how well the regression predictions approximate the real data points. | A value closer to 1 indicates a better fit of the model to the training set data. |
| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through internal validation. | A higher Q² value suggests better predictive power. |
Virtual Screening for the Identification of Novel Imidazo[1,2-a]pyrazine Scaffolds and Analogs
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either ligand-based or structure-based.
Ligand-based virtual screening relies on the knowledge of known active compounds. For instance, a collaborative virtual screening effort was undertaken to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.govrsc.orgresearchgate.net By probing proprietary pharmaceutical company libraries, researchers were able to rapidly expand the chemical space around the initial hit, leading to improved antiparasitic activity. nih.govresearchgate.net
Structure-based virtual screening, on the other hand, utilizes the 3D structure of the target protein. This allows for the docking of large numbers of compounds into the binding site to predict their binding affinity. This method is particularly useful when no known potent ligands exist.
In the context of the imidazo[1,2-a]pyrazine scaffold, virtual screening can be a powerful tool for identifying novel analogs of this compound with desired biological activities. For example, a phenotypic screening of an in-house compound library led to the discovery of a series of imidazo[1,2-a]pyrazine derivatives with potent anti-influenza activity. nih.gov While not a virtual screen in the traditional sense, this highlights how screening compound libraries can uncover novel activities for this scaffold.
Furthermore, the discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents was facilitated by a scaffold hopping strategy, which can be guided by computational methods. rsc.org By exploring different core structures that can maintain key binding interactions, it is possible to identify novel and patentable chemical matter.
Table 4: Approaches in Virtual Screening for Novel Imidazo[1,2-a]pyrazine Analogs
| Screening Approach | Description | Application for Imidazo[1,2-a]pyrazine Scaffolds |
| Ligand-Based Virtual Screening | Uses the structure of a known active ligand to find other molecules in a database with similar properties. | Can be used to find analogs of this compound with potentially improved properties by searching for similar shapes and pharmacophores. |
| Structure-Based Virtual Screening | Docks a library of compounds into the 3D structure of a biological target to predict binding affinity. | If a target for this compound is known, this method can identify diverse new scaffolds that fit the binding site. |
| Pharmacophore Modeling | Defines the essential 3D arrangement of functional groups required for biological activity. This model is then used to search compound libraries. | A pharmacophore model can be developed from this compound and its active analogs to find new compounds that match the key features. |
| Scaffold Hopping | Involves replacing the core structure of a known active compound with a different scaffold while maintaining the key binding interactions. | Can lead to the discovery of novel imidazo[1,2-a]pyrazine analogs with different core structures but similar biological activity and potentially better properties. |
Advanced Methodologies in the Characterization and Study of 2 Imidazo 1,2 a Pyrazin 3 Yl Acetic Acid
Application of Advanced Spectroscopic Techniques for Structural Elucidation within Research Contexts
The definitive identification and structural confirmation of 2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid and related derivatives are accomplished through a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are cornerstones of this analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon-13) NMR are the most powerful tools for elucidating the molecular structure. The chemical shifts (δ), measured in parts per million (ppm), provide information about the electronic environment of each nucleus, while coupling patterns in ¹H NMR reveal the connectivity of adjacent protons. For the core imidazo[1,2-a]pyrazine (B1224502) scaffold, characteristic chemical shifts have been established through the study of various derivatives. unina.it The methylene (B1212753) protons of the acetic acid side chain (-CH₂COOH) would be expected to appear as a singlet in the ¹H NMR spectrum, with a chemical shift influenced by the adjacent electron-withdrawing carboxyl group and the heterocyclic ring. The protons on the pyrazine (B50134) and imidazole (B134444) rings exhibit distinct signals, the positions of which are sensitive to substitution patterns elsewhere on the molecule. unina.itresearchgate.net
Illustrative NMR Data for the Imidazo[1,2-a]pyrazine Core: The following table provides representative ¹H and ¹³C NMR chemical shift ranges for the unsubstituted imidazo[1,2-a]pyrazine core, which serve as a baseline for interpreting the spectra of substituted derivatives like the title compound. unina.itsigmaaldrich.com
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | 7.8 - 8.0 | 135 - 137 |
| H-3 | 7.9 - 8.1 | 110 - 112 |
| H-5 | 8.8 - 9.0 | 140 - 142 |
| H-6 | 8.0 - 8.2 | 128 - 130 |
| H-8 | 9.5 - 9.7 | 145 - 147 |
Note: Data are representative and derived from studies on various imidazo[1,2-a]pyrazine derivatives. unina.itsigmaaldrich.com The exact chemical shifts for this compound would require experimental determination.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight of the compound, which allows for the confirmation of its elemental formula. Techniques such as electrospray ionization (ESI) are commonly used to generate gas-phase ions of the molecule. For this compound (C₈H₇N₃O₂), the expected monoisotopic mass would be precisely measured to confirm its composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing structural information based on the resulting fragmentation pattern, which is characteristic of the imidazo[1,2-a]pyrazine core and its substituents.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be observed for the carboxylic acid O-H stretch (a broad band typically around 2500-3300 cm⁻¹), the C=O (carbonyl) stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and C-N and C=N stretching vibrations from the heterocyclic ring system. tsijournals.comresearchgate.net
Crystallographic Studies of Imidazo[1,2-a]pyrazine-Target Complexes
X-ray crystallography provides unparalleled insight into the three-dimensional structure of a molecule and its non-covalent interactions with a biological target, such as a protein kinase or receptor. While a crystal structure for this compound itself may not be publicly available, studies on closely related analogues provide a clear blueprint for how this class of compounds interacts with protein binding sites.
A notable example involves a series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides, which were identified as potent and selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer. nih.gov Although these are more complex molecules, the binding mode of the core imidazo[1,2-a]pyrazine moiety is highly relevant.
Key Interaction Insights from a DDR1-Inhibitor Model: Computational docking studies, which are often guided by and later confirmed with X-ray crystallography, revealed the precise interactions between the inhibitor and the ATP-binding pocket of DDR1. nih.gov
| Interacting Residue (DDR1) | Interaction Type | Inhibitor Moiety Involved | Significance |
| Methionine-704 (Met704) | Hydrogen Bond | Imidazo[1,2-a]pyrazine N1 | Critical for anchoring the inhibitor in the kinase hinge region. nih.gov |
| Phenylalanine-785 (Phe785) | π-π Stacking | Phenyl linker | Enhances binding affinity and selectivity. nih.gov |
| Glutamic Acid-672 (Glu672) | Hydrogen Bond | Amide group | Contributes to the specific orientation of the inhibitor. nih.gov |
| Aspartic Acid-784 (Asp784) | Hydrogen Bond | Amide group | Further stabilizes the inhibitor-protein complex. nih.gov |
These studies demonstrate that the nitrogen atoms of the imidazo[1,2-a]pyrazine ring are crucial for forming key hydrogen bonds within the kinase hinge region, a common binding motif for kinase inhibitors. nih.gov This knowledge is invaluable for the rational design of new analogues, including simpler structures like this compound, to target specific proteins.
Bioanalytical Methodologies for Compound Detection and Quantification in Preclinical Research Systems
To evaluate the pharmacokinetic properties of a new chemical entity in preclinical models, robust and sensitive bioanalytical methods are required to measure its concentration in biological matrices such as plasma, blood, and tissue homogenates. For compounds like this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard methodology. bioanalysis-zone.comresearchgate.net
An LC-MS/MS assay for this compound would be developed and validated to establish its performance characteristics, including accuracy, precision, selectivity, and sensitivity.
Typical LC-MS/MS Method Parameters: The development of a bioanalytical method involves optimizing several key steps:
| Parameter | Typical Approach for Imidazo[1,2-a]pyrazine Analogues | Purpose |
| Sample Preparation | Protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction. researchgate.net | To remove proteins and other interfering components from the biological matrix. |
| Chromatography | Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC). | To separate the analyte from endogenous matrix components and any metabolites. |
| Column | C18 column (e.g., Waters BEH C18). researchgate.net | A common stationary phase providing good retention and separation for moderately polar compounds. |
| Mobile Phase | A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). | To elute the compound from the column with a sharp peak shape. |
| Ionization | Positive Electrospray Ionization (ESI+). | To efficiently generate protonated molecular ions [M+H]⁺ of the analyte. |
| Detection | Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. | To provide high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. researchgate.net |
For this compound (MW: 177.16), a potential MRM transition could be from the protonated parent ion (m/z 178.1) to a stable fragment ion, such as the one resulting from the loss of the carboxylic acid group (m/z 133.1). The precise transitions would be optimized experimentally. Such methods regularly achieve lower limits of quantitation (LLOQ) in the low ng/mL to high pg/mL range, providing the sensitivity needed for detailed pharmacokinetic studies in preclinical species. anapharmbioanalytics.com
Emerging Biomedical Research Applications of Imidazo 1,2 a Pyrazine Derivatives Preclinical Focus
Research in Anti-inflammatory Agents
An examination of the available research did not uncover any studies focused on the anti-inflammatory properties of 2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid. Research into related heterocyclic structures, such as substituted (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones and imidazo[1,2-b]pyridazine (B131497) compounds, has shown anti-inflammatory potential in preclinical models. nih.govnih.gov Nevertheless, this information is not directly applicable to the subject compound.
Research in Neurodegenerative and Central Nervous System Disorders (e.g., AMPAR Modulators, Anticonvulsants)
Specific research on the effects of this compound in the context of neurodegenerative diseases or as a modulator of central nervous system targets like AMPA receptors is not available in the reviewed literature. The broader family of nitrogen-based heterocyclic compounds, including various imidazole (B134444) derivatives, is of interest in the development of treatments for conditions like Alzheimer's and Parkinson's disease. mdpi.commdpi.com Studies on related but structurally distinct compounds, such as 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid, have identified them as ligands for the γ-hydroxybutyric acid (GHB) binding sites, but this cannot be extrapolated to the target compound. nih.gov
Research in Antimicrobial and Anti-protozoal Agents
There is a lack of specific published research on the antimicrobial or anti-protozoal activity of this compound. Studies on other 2- and 3-substituted imidazo[1,2-a]pyrazines have shown their potential as inhibitors of the bacterial type IV secretion system, suggesting that the core scaffold can be a basis for developing antibacterial agents. nih.govresearchgate.net Furthermore, acetic acid itself is known to have general antibacterial properties. plos.org However, no dedicated studies combining these features in the specific molecule of "this compound" were identified.
Future Perspectives and Research Challenges for 2 Imidazo 1,2 a Pyrazin 3 Yl Acetic Acid Research
Development of Novel and Efficient Synthetic Routes for Targeted Analogs
A primary challenge in the exploration of 2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid and its analogs lies in the development of flexible and efficient synthetic strategies. Traditional methods for creating imidazo[1,2-a]pyrazines have often been hampered by issues such as low yields and long reaction times, necessitating the development of more cost-effective and environmentally friendly procedures. rsc.org
Modern synthetic chemistry offers several promising avenues. Multi-component reactions (MCRs) have gained significant attention as they allow for the construction of complex molecules like imidazo[1,2-a]pyrazine (B1224502) derivatives in a single step from three or more reactants. rsc.orgresearchgate.net This approach is not only time-saving but also facilitates the creation of diverse chemical libraries for biological screening. rsc.org For instance, an efficient, iodine-catalyzed one-pot, three-component synthesis has been developed for imidazo[1,2-a]pyrazines, highlighting the use of inexpensive and readily available catalysts. rsc.orgrsc.org Other innovative methods include ultrasound-assisted synthesis, which can accelerate reaction times for creating complex fused heterocycles. researchgate.net
The synthesis of targeted analogs often requires strategic modifications at various positions of the imidazo[1,2-a]pyrazine ring. Research has shown that introducing different functional groups at the C2, C3, and C8 positions can significantly influence the compound's biological activity. tsijournals.com For example, function-oriented synthesis (FOS) has been employed to produce derivatives with potent dual inhibitory activity against PI3K/mTOR, crucial targets in cancer therapy. nih.gov Future work will likely focus on refining these synthetic protocols to allow for precise and versatile modifications, enabling the generation of novel analogs tailored for specific biological targets. tsijournals.comresearchgate.netresearchgate.net
| Synthetic Strategy | Key Features | Potential Advantages | Reference |
| Multi-Component Reactions (MCRs) | One-pot synthesis from ≥3 reactants. | Atom economy, reduced reaction time, diversity-oriented. | rsc.orgresearchgate.netrsc.org |
| Iodine Catalysis | Uses a cost-effective and benign catalyst. | Environmentally friendly, high yields, operational simplicity. | rsc.orgrsc.org |
| Function-Oriented Synthesis (FOS) | Synthesis guided by desired biological function. | Targeted generation of potent compounds. | nih.gov |
| Ultrasound-Assisted Synthesis | Utilizes ultrasonic irradiation. | Accelerated reaction rates, potentially higher yields. | researchgate.net |
Integration of Multi-Omics Data in Compound-Target Discovery and Validation
The identification of specific cellular targets for compounds like this compound is a critical step in drug discovery. The advent of multi-omics technologies—integrating data from genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, holistic approach to this challenge. nih.govnih.gov By analyzing these comprehensive datasets, researchers can move beyond a single-target perspective to understand the complex biological networks affected by a compound. nih.govfrontiersin.org
Integrating multi-omics data can reveal novel drug-target interactions, elucidate mechanisms of action, and identify biomarkers to predict treatment response. nih.govfrontlinegenomics.com For instance, genomic and transcriptomic data can pinpoint gene mutations or expression changes that correlate with a compound's efficacy, thereby identifying potential drug targets. nih.gov Proteomics can then validate these targets by observing direct protein-drug interactions or changes in protein expression and signaling pathways upon compound treatment.
While these approaches have not yet been extensively reported specifically for this compound, they represent a significant future direction. The challenge lies in the computational complexity of integrating and interpreting these large, diverse datasets. nih.gov The development of advanced machine learning and artificial intelligence (AI) algorithms will be crucial for analyzing multi-omics data to uncover patterns and relationships that are not detectable through conventional methods, ultimately accelerating target identification and validation. frontiersin.orgyoutube.com
| Omics Layer | Application in Drug Discovery | Potential Insights for Imidazo[1,2-a]pyrazine Research | Reference |
| Genomics | Identifies gene mutations and variations associated with disease. | Uncovering genetic markers for sensitivity to compound analogs. | nih.gov |
| Transcriptomics | Measures gene expression changes in response to a compound. | Understanding the compound's effect on cellular pathways. | nih.govfrontlinegenomics.com |
| Proteomics | Analyzes protein levels and post-translational modifications. | Direct identification of protein targets and affected signaling cascades. | nih.govfrontlinegenomics.com |
| Metabolomics | Profiles small-molecule metabolites. | Revealing metabolic pathways altered by the compound. | nih.gov |
Rational Design Strategies for Enhanced Selectivity and Potency
Once a target is identified, the next challenge is to optimize the lead compound to maximize its potency (the concentration required to produce an effect) and selectivity (its ability to act on the intended target without affecting others). Rational, structure-based drug design is a key strategy for achieving this. This approach relies on understanding the three-dimensional structure of the target protein and how the compound binds to it.
For the imidazo[1,2-a]pyrazine scaffold, structure-based design has already proven successful. In one study, co-crystallization of an imidazo[1,2-a]pyrazine derivative with Aurora-A kinase provided detailed insights into the binding interactions. nih.gov This knowledge enabled the design and synthesis of new analogs with significantly improved potency and up to 70-fold greater selectivity for Aurora-A in cell-based assays. nih.gov Similarly, a structure-guided optimization strategy was used to develop potent and selective inhibitors of tropomyosin receptor kinases (Trks), leading to a compound with nanomolar inhibitory activity. nih.gov
Future research will continue to leverage computational tools like molecular docking and molecular dynamics simulations to predict how modifications to the this compound structure will affect its binding to target proteins. frontiersin.org These in silico techniques, combined with empirical synthesis and testing, create a powerful cycle of design and optimization aimed at producing drug candidates with superior efficacy and reduced potential for off-target effects. youtube.comnih.gov
Exploration of New Therapeutic Research Areas Beyond Current Applications
The imidazo[1,2-a]pyrazine core is a versatile pharmacophore, with its derivatives showing promise across a remarkable range of therapeutic areas. tsijournals.com While much research has focused on cancer, where these compounds have shown activity against melanoma and as inhibitors of key signaling pathways like PI3K/mTOR and Aurora kinase, the potential applications extend far beyond oncology. nih.govnih.govnih.gov
Researchers have reported that derivatives of the related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine scaffolds possess a wide array of biological activities. nih.gov These include:
Antimicrobial effects: Activity against various bacterial strains has been noted. rsc.orgtsijournals.combio-conferences.org
Antiviral properties: Inhibition of viruses such as SARS-CoV and SARS-CoV-2 has been reported for some analogs. rsc.org
Anti-inflammatory activity: Certain derivatives have demonstrated anti-inflammatory potential. tsijournals.com
Neurological applications: A related compound, 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid, has been identified as a selective ligand for high-affinity γ-hydroxybutyric acid (GHB) binding sites, suggesting potential for neurological research. nih.gov
Respiratory conditions: Some derivatives act as bronchodilators by inhibiting phosphodiesterase (PDE) isoenzymes. nih.gov
A significant future challenge and opportunity lies in the systematic exploration of these and other potential therapeutic applications. This will require broad biological screening of existing and newly synthesized analog libraries against a diverse panel of disease targets. As our understanding of the structure-activity relationships of this scaffold deepens, it may be possible to rationally design new derivatives of this compound for entirely new therapeutic indications. nih.gov
| Compound/Scaffold | Reported Biological Activity | Potential Therapeutic Area | Reference |
| Imidazo[1,2-a]pyrazine derivatives | PI3K/mTOR inhibition, Trk inhibition | Cancer | nih.govnih.gov |
| Imidazo[1,2-a]pyrazine derivatives | Inhibition of SARS-CoV-2 main protease | Antiviral | rsc.org |
| Imidazo[1,2-a]pyrazine derivatives | Antibacterial activity | Anti-infective | tsijournals.com |
| Imidazo[1,2-a]pyrazine derivatives | Phosphodiesterase (PDE) inhibition | Bronchodilatory (e.g., Asthma) | nih.gov |
| 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic acid | Selective ligand for GHB binding sites | Neurology | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
